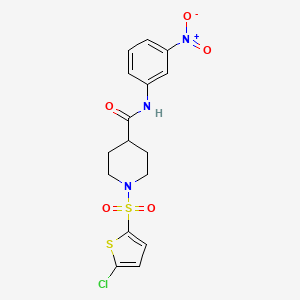
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTNPC, and it has been shown to have a number of interesting properties that make it useful for a variety of research applications. In
作用机制
The mechanism of action of CTNPC is not yet fully understood, but it is thought to involve the inhibition of protein-protein interactions. CTNPC has been shown to selectively bind to a specific site on one of the proteins involved in the interaction, preventing the two proteins from binding to each other. This results in the inhibition of the interaction and can lead to a variety of downstream effects.
Biochemical and Physiological Effects:
CTNPC has been shown to have a number of biochemical and physiological effects in a variety of biological systems. In addition to its role as a chemical probe for the study of protein-protein interactions, CTNPC has also been shown to have potential applications in cancer research. Specifically, CTNPC has been shown to inhibit the growth of certain types of cancer cells, making it a promising candidate for the development of new cancer treatments.
实验室实验的优点和局限性
One of the primary advantages of CTNPC is its selectivity for specific protein-protein interactions. This makes it a valuable tool for studying these interactions in a variety of biological systems. However, the synthesis of CTNPC is a complex and time-consuming process, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of CTNPC is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.
未来方向
There are a number of potential future directions for research on CTNPC. One area of interest is the development of new synthetic methods for the production of CTNPC. This could help to make this compound more widely available for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of CTNPC and to explore its potential applications in a variety of biological systems. Finally, there is a need for more research on the potential limitations and side effects of CTNPC, particularly in the context of its use as a potential cancer treatment.
合成方法
The synthesis of CTNPC is a complex process that involves a number of steps. The first step is the synthesis of the 5-chlorothiophene-2-sulfonyl chloride, which is then reacted with the 3-nitroaniline to produce the intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, CTNPC. The synthesis of CTNPC is a time-consuming and challenging process that requires significant expertise in organic chemistry.
科学研究应用
CTNPC has been shown to have a number of potential applications in scientific research. One of the primary uses of CTNPC is as a chemical probe for the study of protein-protein interactions. CTNPC has been shown to selectively inhibit the interaction between two specific proteins, making it a valuable tool for studying these interactions in a variety of biological systems.
属性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S2/c17-14-4-5-15(26-14)27(24,25)19-8-6-11(7-9-19)16(21)18-12-2-1-3-13(10-12)20(22)23/h1-5,10-11H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOOJONGVBLCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)

![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908809.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)
![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)
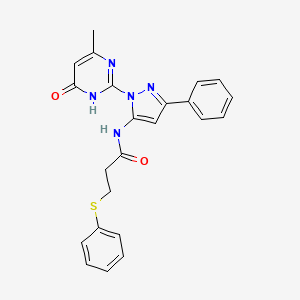

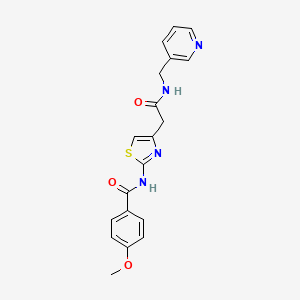
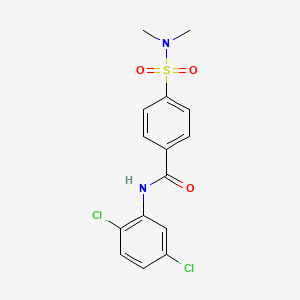

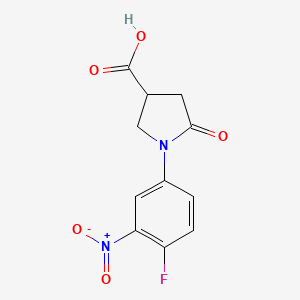
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2908825.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)